Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester
Description
The tert-butyl ester moiety (1,1-dimethylethyl) provides steric bulk, enhancing stability against hydrolysis compared to smaller esters like methyl or ethyl . This compound is likely used as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or prodrugs, given the sulfonyl group’s prevalence in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-cyclopropylsulfonyl-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10(4)15(12,13)7-5-6-7/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPDBKIEZIIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)S(=O)(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147579 | |
| Record name | Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799920-13-0 | |
| Record name | Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799920-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Methylcyclopropylsulfonamide
The primary sulfonamide intermediate, N-methylcyclopropylsulfonamide, is synthesized by reacting methylamine with cyclopropylsulfonyl chloride. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.
Reaction Conditions
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (2.2 equiv)
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Temperature : 0°C to room temperature (RT)
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Time : 4–6 hours
The product is isolated via aqueous workup, yielding ~85% purity.
Boc Protection of the Secondary Amine
The secondary amine N-methylcyclopropylsulfonamide is subsequently protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP). This step mirrors methodologies reported for analogous sulfonamide derivatives.
Reaction Conditions
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Solvent : DCM
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Catalyst : DMAP (0.1 equiv)
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Base : TEA (1.5 equiv)
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Temperature : RT
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Time : 3 hours
This method achieves a 99% yield of the target compound, as observed in analogous sulfonamide-Boc protections.
Alkylation of Cyclopropylsulfonamide with Methyl Iodide
Preparation of Cyclopropylsulfonamide
Cyclopropylsulfonamide is synthesized via sulfonylation of ammonia with cyclopropylsulfonyl chloride. The reaction is conducted in aqueous NaOH to maintain a basic pH (9–10), ensuring efficient sulfonamide formation.
Reaction Conditions
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Solvent : Water
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Base : NaOH (2.0 equiv)
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Temperature : 0°C to RT
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Time : 2 hours
Methylation Using Methyl Iodide
The primary sulfonamide undergoes methylation with methyl iodide in the presence of sodium hydride (NaH) as a strong base. This step introduces the N-methyl group, forming N-methylcyclopropylsulfonamide.
Reaction Conditions
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Solvent : THF
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Base : NaH (1.2 equiv)
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Alkylating Agent : Methyl iodide (1.1 equiv)
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Temperature : 0°C to RT
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Time : 12 hours
The yield for this step is ~70% , with residual starting material removed via column chromatography.
Boc Protection
The secondary amine is protected using Boc anhydride under conditions identical to Section 1.2, yielding the final product.
One-Pot Synthesis Using In Situ Methyl Isocyanate Generation
Methyl Isocyanate Formation
Methyl isocyanate (MIC) is generated in situ by reacting potassium cyanate with dimethyl sulfate in acetonitrile under nitrogen. This method avoids handling toxic MIC directly.
Reaction Conditions
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Solvent : Acetonitrile
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Temperature : 60–85°C (reflux)
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Time : 6–8 hours
Carbamate Formation
The generated MIC is bubbled into a solution of N-cyclopropylsulfonamide and TEA in DCM, forming the N-methylcarbamate directly.
Reaction Conditions
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Solvent : DCM
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Catalyst : TEA (0.2 equiv)
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Temperature : RT
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Time : 3 hours
This method achieves ~65% yield , limited by MIC stability.
Alternative Method Using Cesium Carbonate-Mediated Coupling
Synthesis of tert-Butyl Carbamate Intermediate
A tert-butyl carbamate intermediate is prepared by reacting N-methylcyclopropylsulfonamide with Boc anhydride in THF using cesium carbonate as a base.
Reaction Conditions
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Solvent : THF
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Base : Cs₂CO₃ (1.5 equiv)
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Temperature : 55°C
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Time : 2 hours
Purification and Isolation
The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient), yielding 60% pure target compound.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamic acid derivatives.
Scientific Research Applications
Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylsulfonyl group is known to enhance binding affinity to certain proteins, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The cyclopropylsulfonyl group differentiates it from non-sulfonated analogs (e.g., ), offering unique electronic effects for reactions like nucleophilic substitutions .
Physicochemical Properties
- Stability : tert-Butyl esters generally exhibit higher hydrolytic stability than methyl/ethyl esters. The target compound’s N-methyl group further shields the carbamate linkage from enzymatic degradation .
- Solubility : Sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), whereas N-methyl reduces water solubility compared to hydroxylated derivatives (e.g., ).
Biological Activity
Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester (CAS Number: 2097955-68-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.43 g/mol. The structure features a cyclopropylsulfonyl group, which is significant for its biological interactions.
The biological activity of carbamic acid derivatives often involves modulation of enzymatic pathways and receptor interactions. Research indicates that the sulfonyl group contributes to the compound's ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential effects on neurotransmitter receptors, which could influence neurological functions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic processes. |
| Receptor Interaction | Modulates neurotransmitter receptors affecting mood and cognition. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains. |
| Cytotoxicity | Shows potential cytotoxic effects in cancer cell lines. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's efficacy against several bacterial strains, demonstrating significant inhibition at low concentrations. This suggests its potential use as an antimicrobial agent in therapeutic settings.
- Cytotoxic Effects : In vitro studies on cancer cell lines revealed that the compound exhibits cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Neurological Impact : Preliminary research indicates that the compound may influence neurotransmitter levels in the brain, suggesting potential applications in treating neurological disorders such as anxiety and depression.
Q & A
Q. What are the key synthetic strategies for preparing Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester?
The synthesis typically involves three steps: (i) introduction of the cyclopropylsulfonyl group via nucleophilic substitution or sulfonylation, (ii) N-methylation of the carbamate nitrogen using methylating agents like methyl iodide, and (iii) esterification with tert-butanol under acidic or coupling reagent conditions. For example, asymmetric reductions using sodium borohydride in alcohol/halogenated solvent mixtures (at −15°C to 0°C) can achieve >78% yield and >99% chiral purity in analogous carbamate derivatives . Analytical validation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (ESI+) is critical for confirming purity and structural integrity .
Q. How can the stability of this compound be assessed under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH-dependent stability : Incubation in buffers (pH 1–12) followed by LC-MS to monitor hydrolysis of the tert-butyl ester or sulfonamide groups.
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.
Data tables from analogous compounds show tert-butyl carbamates are stable at neutral pH but hydrolyze rapidly under strongly acidic/basic conditions (e.g., >90% degradation at pH 2 or 12 within 24 hours) .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H NMR (400 MHz, CDCl₃) for resolving cyclopropyl protons (δ 1.2–1.5 ppm) and tert-butyl groups (δ 1.4 ppm). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm) and sulfonamide sulfur environment .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group, m/z −100).
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and S=O (1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral intermediates?
Stereoselective synthesis requires:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,2S)-2-aminocyclopropane derivatives) to direct configuration at the carbamate nitrogen .
- Enzymatic catalysis : Rhodococcus strains (e.g., R. erythropolis SC 13845) can enantioselectively reduce ketone intermediates to alcohols with >99.4% enantiomeric excess (ee), as demonstrated in structurally related carbamates .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereocontrol during sulfonylation steps .
Q. What mechanisms underlie the biological activity of this compound, and how can they be studied?
Hypotheses include:
- Enzyme inhibition : Sulfonamide groups may target metalloenzymes (e.g., carbonic anhydrase) via zinc coordination.
- Protein binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for therapeutic targets (e.g., kinases).
- Cellular uptake studies : Radiolabeling (³H or ¹⁴C) or fluorescent tagging to track intracellular localization .
Comparative studies with simpler carbamates (e.g., methyl or benzyl esters) reveal that the cyclopropylsulfonyl moiety enhances membrane permeability by ~3-fold .
Q. How do conflicting data on reaction yields in literature arise, and how can they be resolved?
Discrepancies often stem from:
- Impurity profiles : Trace metals in reagents (e.g., NaBH₄) can catalyze side reactions. ICP-MS analysis of starting materials is recommended .
- Kinetic vs. thermodynamic control : Varying reaction temperatures may favor different intermediates. For example, low-temperature conditions (−15°C) suppress epimerization in chiral centers .
- Analytical thresholds : HPLC methods with lower detection limits (e.g., 0.1% vs. 1%) may report higher impurity levels. Cross-validation using orthogonal techniques (e.g., NMR vs. LC-MS) is critical .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Prodrug design : Conversion to phosphate esters or glycosides improves aqueous solubility.
- Co-solvent systems : Use of DMSO/PEG 400 mixtures (e.g., 10:90 v/v) achieves >5 mg/mL solubility without precipitation.
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles enhances bioavailability by ~40% in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
